Isorhamnetin 3-O-galactoside
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Overview
Description
This compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and barrier protective effects . It is a derivative of isorhamnetin, a flavonol that naturally occurs in a variety of plants and is present in several plant-derived foodstuffs and beverages .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isorhamnetin 3-O-galactoside can be synthesized through enzymatic methods. One efficient method involves a three-enzyme cascade using rhamnosyltransferase, glycine max sucrose synthase, and uridine diphosphate-rhamnose synthase. The optimal conditions for this synthesis are pH 7.0 and 45°C, with a 1.5-hour half-life at 45°C .
Industrial Production Methods: Industrial production of this compound typically involves extraction from plant sources such as Artemisia capillaris Thunberg. The extraction process includes homogenizing the plant material, followed by purification using chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Isorhamnetin 3-O-galactoside undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions.
Major Products: The major products formed from these reactions include different derivatives of isorhamnetin, such as isorhamnetin-3-O-rhamnoside and isorhamnetin-3-O-robinobioside .
Scientific Research Applications
Isorhamnetin 3-O-galactoside has a wide range of scientific research applications:
Chemistry: Used as a standard for chromatographic analysis and as a reagent in synthetic organic chemistry.
Mechanism of Action
Isorhamnetin 3-O-galactoside exerts its effects through several molecular pathways:
Antioxidant Activity: Enhances the anti-oxidative defense system by scavenging free radicals and upregulating antioxidant enzymes.
Anti-inflammatory Activity: Reduces inflammatory signaling pathways by inhibiting the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).
Neuroprotective Activity: Protects neuronal cells from oxidative stress and apoptosis by modulating signaling pathways involved in cell survival.
Comparison with Similar Compounds
Isorhamnetin 3-O-galactoside is unique due to its specific glycosylation pattern, which enhances its solubility and stability compared to other isorhamnetin derivatives. Similar compounds include:
Isorhamnetin 3-O-rhamnoside: Exhibits similar antioxidant and anti-inflammatory activities but differs in its sugar moiety.
Isorhamnetin 3-O-robinobioside: Known for its enhanced antioxidant and antigenotoxic activities.
Properties
Molecular Formula |
C22H22O12 |
---|---|
Molecular Weight |
478.4 g/mol |
IUPAC Name |
5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O12/c1-31-12-4-8(2-3-10(12)25)20-21(17(28)15-11(26)5-9(24)6-13(15)32-20)34-22-19(30)18(29)16(27)14(7-23)33-22/h2-6,14,16,18-19,22-27,29-30H,7H2,1H3/t14-,16-,18+,19+,22?/m1/s1 |
InChI Key |
CQLRUIIRRZYHHS-OMUJUXNISA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4[C@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O |
Origin of Product |
United States |
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